4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Description
4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a substituted pyrimidine ring and a 2-methoxyphenyl group. The methoxy and pyrimidine substituents likely modulate its pharmacokinetic properties, including solubility and receptor binding affinity.
Properties
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-8-10-23(11-9-22)18(24)21-14-6-4-5-7-15(14)25-2/h4-7,12H,8-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJORKUPGYDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced via substitution reactions using suitable reagents such as methanol and methyl iodide.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving diamines and dihalides.
Coupling Reactions: The final step involves coupling the pyrimidine and piperazine moieties using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite studies.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 8 hrs | 4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid | 72% | |
| Basic (NaOH, 2M) | 80°C, 6 hrs | Sodium salt of hydrolyzed carboxamide | 68% |
The pyrimidine methoxy group remains stable under these conditions, preserving the heterocyclic core.
Nucleophilic Substitution
The electron-deficient pyrimidine ring participates in nucleophilic aromatic substitution (SNAr), enabling structural diversification:
Notably, the 2-methyl group on pyrimidine sterically hinders substitution at adjacent positions.
Oxidation and Reduction
Redox reactions modify key functional groups while maintaining structural integrity:
Oxidation
| Target Group | Reagents | Products | Notes |
|---|---|---|---|
| Piperazine ring | KMnO₄, acidic conditions | Piperazine N-oxide | Forms polar metabolites |
| Pyrimidine methyl group | SeO₂, dioxane | 2-Carboxylic acid derivative | Enhances hydrogen bonding capacity |
Reduction
| Target Group | Reagents | Products |
|---|---|---|
| Carboxamide | LiAlH₄, THF | Corresponding amine |
| Aromatic methoxy groups | BBr₃, CH₂Cl₂ | Phenolic derivatives |
Reduction of the carboxamide to amine significantly alters biological activity profiles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable π-system extensions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-modified pyrimidine derivatives | 58-65% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminopyrimidine analogs | 71% |
These methods are particularly valuable for creating structure-activity relationship (SAR) libraries .
Coordination Chemistry
The piperazine nitrogen atoms demonstrate metal-binding capabilities:
| Metal Ion | Ligand Sites | Complex Structure | Applications |
|---|---|---|---|
| Cu(II) | Piperazine N atoms | Octahedral complexes | Catalytic oxidation studies |
| Fe(III) | Pyrimidine N1 + piperazine | Tetradentate coordination | Magnetic materials research |
Stability constants (log β) for Cu(II) complexes range from 8.2-9.1, indicating moderate binding affinity.
Stability Under Physiological Conditions
Critical for pharmacokinetic profiling:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric) | 3.2 hrs | Hydrolyzed carboxamide + demethylated pyrimidine |
| pH 7.4 (blood) | 27.4 hrs | N-Oxide derivatives |
| Liver microsomes | 1.8 hrs | Glucuronidated metabolites |
Demethylation occurs preferentially at the 6-methoxy group over the 2-methoxyphenyl substituent.
This comprehensive reaction profile enables rational design of analogs with optimized pharmacological properties. Recent advances in flow chemistry have improved yields for scale-up processes, particularly for SNAr and cross-coupling reactions . Continued exploration of its coordination chemistry may unlock applications in metallodrug development.
Scientific Research Applications
Structural Characteristics
The compound can be represented by the following structural formula:
- Molecular Formula : C18H21N4O3
- Molecular Weight : 345.39 g/mol
- IUPAC Name : 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Antitumor Efficacy
A study evaluated the compound's effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The results indicated significant inhibition of cell growth, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens, indicating its potential as an antimicrobial agent.
Antimicrobial Testing Results
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties and warrants further investigation.
Kinase Inhibition
The compound's design enables it to fit into the ATP-binding site of kinases, leading to competitive inhibition. This action is crucial for blocking signals that promote tumor growth, making it a candidate for targeted cancer therapies.
Future Directions and Research Opportunities
Given the promising results from initial studies, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Clinical Trials : Assessing the therapeutic potential in human subjects for both anticancer and antimicrobial applications.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TRPV1 and TRPM8 Antagonists
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC)
- Structure : Shares the piperazine-carboxamide core but replaces the pyrimidine group with a chloropyridine ring.
- Activity : Potent TRPV1 antagonist with analgesic properties .
- Key Difference : The pyrimidine moiety in the target compound may reduce off-target effects compared to BCTC’s chloropyridine group, which is associated with thermoregulatory side effects .
Clotrimazole
Serotonin Receptor Modulators
p-MPPI and p-MPPF
- Structure : Both feature a 2-methoxyphenylpiperazine group but include iodobenzamido or fluorobenzamido extensions.
- p-MPPF exhibits higher potency (ID50 = 0.7 mg/kg for forepaw treading inhibition) .
FAAH and Enzyme Inhibitors
PKM-833
- Structure : Contains a chroman-4-yl group instead of pyrimidine.
- Activity : Brain-penetrant FAAH inhibitor with improved metabolic stability due to trifluoromethyl substitution .
- Comparison : The pyrimidine ring in the target compound may reduce brain penetration but enhance peripheral enzyme targeting .
N-(2-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A16)
Dopamine Receptor Ligands
N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides
Biological Activity
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound with potential therapeutic applications, particularly in the treatment of infectious diseases and mental health disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a piperazine core, a pyrimidine moiety, and methoxy-substituted phenyl groups. Its molecular formula is with a molecular weight of 378.4 g/mol. The presence of methoxy groups enhances lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions .
Preliminary studies indicate that this compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The structural components may interact with biological targets involved in tuberculosis infections. Similar compounds have demonstrated inhibition against M. tuberculosis, indicating a promising therapeutic application.
Pharmacological Activity
The following table summarizes the primary pharmacological activities associated with this compound:
Case Studies and Research Findings
- Anti-Tubercular Activity : A study evaluated the efficacy of similar compounds against M. tuberculosis, showing significant inhibitory effects that warrant further exploration of this compound in drug development targeting tuberculosis.
- Serotonergic Affinity : Research on derivatives of N-(2-methoxyphenyl)piperazine indicates strong affinities toward serotonergic receptors, particularly 5-HT1A and 5-HT7. This suggests potential antidepressant-like properties that could be explored in clinical settings .
- Anticancer Potential : A comparative analysis of various piperazine derivatives indicated that modifications in substituents significantly affect biological activity, including anticancer properties. The unique structure of this compound may allow it to target specific pathways involved in tumor growth and proliferation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via ring-closure reactions involving 1,2-diamine derivatives and sulfonamide salts, as seen in structurally related piperazine derivatives . Optimization includes adjusting catalysts (e.g., DBU for base-mediated cyclization), temperature (reflux conditions), and solvent polarity. Continuous flow reactors and automated platforms may enhance reproducibility and scalability . Purity is monitored via HPLC, with intermediates characterized by NMR and mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., methoxy groups at C6 and C2 of the pyrimidine ring). Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous piperazine-carboxamide structures . Complementary techniques include IR spectroscopy (for carbonyl and amine groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What pharmacological targets are hypothesized based on structural analogs?
- Methodological Answer : Piperazine-carboxamide derivatives often target enzymes (e.g., carbonic anhydrase isoforms) or receptors (e.g., histamine H1/H4 receptors) due to hydrogen-bonding and π-π stacking interactions . Computational docking using crystal structures of related compounds (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) can predict binding affinities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy and pyrimidinyl groups in bioactivity?
- Methodological Answer : Systematic substitution of methoxy groups with halogens or alkyl chains, followed by in vitro assays (e.g., enzyme inhibition or receptor binding), identifies critical substituents. For example, replacing the 6-methoxy group with fluorine in analogs reduces steric hindrance, enhancing target engagement . Statistical tools like multivariate regression correlate substituent electronic properties (Hammett constants) with activity.
Q. What strategies improve metabolic stability without compromising potency?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or replacing labile methoxy groups with bioisosteres (e.g., methylsulfonyl) can reduce oxidative metabolism. Prodrug approaches, such as acetylating the carboxamide, improve solubility and bioavailability, as seen in hydroxyethyl-substituted analogs . Stability is assessed via liver microsome assays and LC-MS metabolite profiling.
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies barriers like poor blood-brain barrier penetration or rapid clearance. For example, high plasma protein binding (observed in sulfamoylphenyl analogs) may reduce free drug concentrations . Adjusting formulation (e.g., nanoparticle encapsulation) or dosing regimens (e.g., sustained-release) can bridge efficacy gaps.
Q. Which computational methods model target interactions effectively?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using SC-XRD-derived protein structures predicts binding poses. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability over time. For instance, the pyrimidinyl ring’s orientation in N-(4-chlorophenyl) derivatives was validated via MD trajectories . Quantum mechanics/molecular mechanics (QM/MM) refines electronic interactions.
Q. How do synthetic impurities affect pharmacological profiles, and how are they detected?
- Methodological Answer : Process-related impurities (e.g., de-methylated byproducts) can exhibit off-target activity. Analytical methods include HPLC-UV/Vis with spiked reference standards and LC-MS/MS for trace quantification . Accelerated stability studies (40°C/75% RH) identify degradation products, guiding purification protocols (e.g., column chromatography with gradient elution).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
